3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid
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Overview
Description
3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid, also known as TTPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TTPA is a member of the thioxotriazinane family, which has been found to possess a broad range of biological activities, including anticancer, antiviral, and antibacterial properties.
Scientific Research Applications
- The 1,3,5-triazinane series, to which this compound belongs, has been explored for its potential as pesticides . Researchers investigate its efficacy in controlling pests and protecting crops.
- Preliminary studies suggest that derivatives of 1,3,5-triazinanes exhibit antitumor properties . Scientists explore their impact on cancer cells and tumor growth inhibition.
- The compound’s structure makes it an intriguing candidate for antiviral and antibacterial applications . Researchers evaluate its effectiveness against viral and bacterial pathogens.
- Recent work has focused on related quinoxaline derivatives as selective MAO-A inhibitors . Investigating the potential of this compound in regulating neurotransmitter levels could have implications for mental health.
- Researchers use this compound in proteomics studies . Its unique properties make it valuable for understanding biological processes and protein interactions.
Pesticides
Antitumor Agents
Antiviral and Antibacterial Activity
Selective Monoamine Oxidase A (MAO-A) Inhibitors
Biochemical Research
Mechanism of Action
Target of Action
The primary target of 3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid (TPA) is carbon steel (CS) surfaces . TPA acts as an efficient corrosion inhibitor for CS in petroleum production .
Mode of Action
TPA interacts with CS surfaces through its sulfur (S), nitrogen (N), and oxygen (O) atoms . The most stable adsorption configuration of TPA on CS surfaces is a 15-degree tilt angle between the thiourea fragment and the steel surface . This configuration is determined by different initial adsorption configurations .
Biochemical Pathways
The biochemical pathways affected by TPA involve the interaction of TPA with CS surfaces. TPA’s S, N, and O atoms adsorb onto the CS surface, forming a protective layer that inhibits corrosion .
Pharmacokinetics
The presence of water (h2o) solvent can reduce the adsorption of tpa, as evidenced by more positive adsorption energy and longer bonding distance on the iron surface .
Result of Action
The result of TPA’s action is the inhibition of corrosion on CS surfaces. Experimental tests have shown that TPA exhibits excellent inhibitory performance, with an inhibition efficiency (IE) of 97.8% .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TPA. For instance, the presence of H2O solvent can reduce the adsorption of TPA on CS surfaces . This suggests that the action environment, particularly the presence of solvents, can significantly impact the effectiveness of TPA as a corrosion inhibitor.
properties
IUPAC Name |
3-(4-sulfanylidene-1,3,5-triazinan-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2S/c10-5(11)1-2-9-3-7-6(12)8-4-9/h1-4H2,(H,10,11)(H2,7,8,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHELLDVEWGGEHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)NCN1CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.